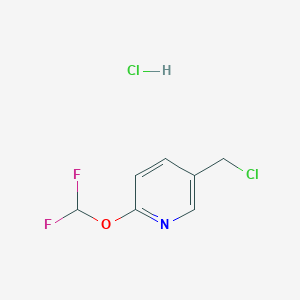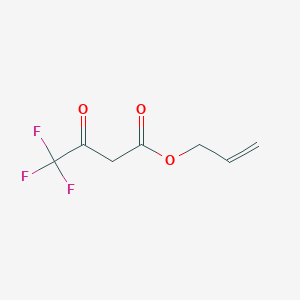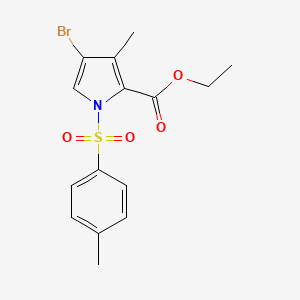
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a tosyl group at the first position of the pyrrole ring The ethyl ester group is attached to the second position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Tosylation: The tosyl group is introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.
Esterification: The ethyl ester group is formed by esterifying the carboxylic acid derivative of the pyrrole with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Ester Hydrolysis: Carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological processes involving pyrrole derivatives.
Material Science: The compound may be used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and tosyl groups can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions. The ester group can facilitate cellular uptake and improve the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and biological activity.
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different chemical and biological properties.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the tosyl group can enhance its stability and facilitate further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H16BrNO4S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
ethyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO4S/c1-4-21-15(18)14-11(3)13(16)9-17(14)22(19,20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Clé InChI |
WHXHMQVAOXGMPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CN1S(=O)(=O)C2=CC=C(C=C2)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



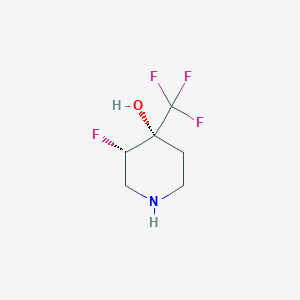
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
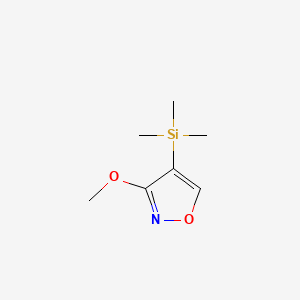

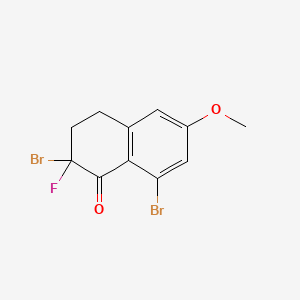

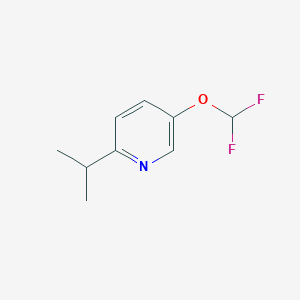
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
